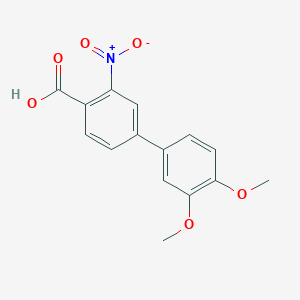
5-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, or 5-(3,5-DMPBF), is an organic compound with a wide range of applications in scientific research. Its structure is composed of a phenyl ring, two methoxy substituents, and a fluorobenzene group attached to a carboxylic acid. 5-(3,5-DMPBF) is a common reagent used in organic synthesis, and has been widely studied for its potential uses in drug discovery, materials science, and biochemistry.
Applications De Recherche Scientifique
5-(3,5-DMPBF) has been studied for its potential uses in drug discovery, materials science, and biochemistry. In drug discovery, 5-(3,5-DMPBF) has been used as an inhibitor of several enzymes, including histone deacetylases (HDACs) and proteases. In materials science, 5-(3,5-DMPBF) has been used to synthesize a variety of organic materials, such as polymers, nanomaterials, and metal-organic frameworks. In biochemistry, 5-(3,5-DMPBF) has been used to study the structure and function of proteins, as well as to study the effects of various drugs on biochemical pathways.
Mécanisme D'action
5-(3,5-DMPBF) has been studied for its potential to inhibit several enzymes, including HDACs and proteases. In particular, 5-(3,5-DMPBF) has been shown to inhibit HDACs by binding to the active site of the enzyme and preventing its activity. This inhibition of HDACs has been shown to have a variety of effects, including the modulation of gene expression, the regulation of cell cycle progression, and the inhibition of tumor growth.
Biochemical and Physiological Effects
5-(3,5-DMPBF) has been studied for its potential biochemical and physiological effects. In particular, 5-(3,5-DMPBF) has been shown to modulate gene expression, regulate cell cycle progression, and inhibit tumor growth. Additionally, 5-(3,5-DMPBF) has been shown to induce apoptosis in certain types of cancer cells, and may have potential anti-inflammatory and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(3,5-DMPBF) in lab experiments has several advantages and limitations. One advantage is that 5-(3,5-DMPBF) is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, 5-(3,5-DMPBF) has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of various drugs on biochemical pathways. However, there are also some limitations to the use of 5-(3,5-DMPBF). For example, 5-(3,5-DMPBF) is not very stable and can degrade over time, making it difficult to use in long-term experiments. Additionally, 5-(3,5-DMPBF) can be toxic to certain types of cells and may have adverse effects on the environment.
Orientations Futures
Given the potential of 5-(3,5-DMPBF) in drug discovery, materials science, and biochemistry, there are many potential future directions for research. For example, further research could be conducted to study the effects of 5-(3,5-DMPBF) on various biochemical pathways and its potential uses in drug discovery. Additionally, research could be conducted to explore the potential uses of 5-(3,5-DMPBF) in materials science and biochemistry, such as its use in the synthesis of polymers, nanomaterials, and metal-organic frameworks. Finally, research could be conducted to explore the potential environmental and safety hazards associated with the use of 5-(3,5-DMPBF).
Méthodes De Synthèse
5-(3,5-DMPBF) is typically synthesized through a two-step process. The first step involves the reaction of 3,5-dimethoxybenzaldehyde with 2-fluorobenzoyl chloride in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide (DMF). This reaction yields 5-(3,5-dimethoxybenzoyl)-2-fluorobenzene, which is then converted to 5-(3,5-DMPBF) by the addition of aqueous hydrochloric acid. The reaction is typically carried out at room temperature and can be completed within several hours.
Propriétés
IUPAC Name |
5-(3,5-dimethoxyphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-11-5-10(6-12(8-11)20-2)9-3-4-14(16)13(7-9)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUIRZOLSZFEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690869 |
Source


|
| Record name | 4-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261892-66-3 |
Source


|
| Record name | 4-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














